molecular formula C8H7Cl2NO2 B11950973 Methyl 2,5-dichlorophenylcarbamate CAS No. 51422-78-7

Methyl 2,5-dichlorophenylcarbamate

Cat. No.: B11950973
CAS No.: 51422-78-7
M. Wt: 220.05 g/mol
InChI Key: TXBKUCFNWHGXCP-UHFFFAOYSA-N
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Description

Methyl 2,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including agriculture, analytical chemistry, and environmental research. This compound is particularly noted for its potential use in fungicide delivery systems and chiral separation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Agriculture:
Methyl 2,5-dichlorophenylcarbamate is primarily recognized for its potential as a fungicide . Its mechanism of action likely involves the inhibition of key enzymes in fungal cells, disrupting essential metabolic processes. Studies suggest that compounds with similar structures demonstrate significant antifungal properties, making this compound a candidate for agricultural applications aimed at controlling fungal pathogens .

2. Analytical Chemistry:
In analytical chemistry, this compound is utilized for chiral separations . Its ability to interact with chiral molecules enhances its utility in separating enantiomers during chromatographic processes. Research has demonstrated that chiral stationary phases based on derivatives of this compound can achieve significant enantioselectivity, which is essential for the analysis of pharmaceuticals and other chiral substances .

3. Biological Research:
The compound has been studied for its potential biological activities , including antimicrobial and antifungal properties. Ongoing research aims to explore its effectiveness in various biological systems and its potential therapeutic applications in medicine .

Case Study 1: Agricultural Efficacy

A study conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against several fungal pathogens affecting crops. The research involved field trials where varying concentrations of the compound were applied to infected plants. Results indicated a significant reduction in fungal populations and improved crop yields compared to untreated controls.

Case Study 2: Chiral Separation

In an experimental setup focusing on chiral separations using this compound-based stationary phases, researchers achieved high enantioselectivity in separating flavanone glycosides. The study highlighted the compound's role in enhancing resolution during liquid chromatography processes, showcasing its importance in pharmaceutical analysis .

Comparative Data Table

Application FieldSpecific UseObserved Benefits
AgricultureFungicideEffective control of fungal pathogens
Analytical ChemistryChiral separationsHigh enantioselectivity in chromatography
Biological ResearchAntimicrobial studiesPotential therapeutic applications

Mechanism of Action

The mechanism of action of Methyl 2,5-dichlorophenylcarbamate involves its interaction with specific molecular targets. In fungicide applications, it likely inhibits key enzymes or disrupts cellular processes in fungi. The exact molecular pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,5-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which enhances its chiral recognition ability and potential fungicidal activity. This makes it particularly valuable in applications requiring high specificity and efficacy .

Biological Activity

Methyl 2,5-dichlorophenylcarbamate (MDPC) is a compound of significant interest due to its biological activity, particularly in agricultural applications as a potential fungicide. This article explores the compound's biological mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇Cl₂NO₂
  • SMILES : COC(=O)NC1=C(C=CC(=C1)Cl)Cl
  • InChIKey : TXBKUCFNWHGXCP-UHFFFAOYSA-N

MDPC features a dichlorophenyl group attached to a carbamate functional group, which enhances its stability and reactivity. The presence of chlorine substituents at the 2 and 5 positions on the phenyl ring is crucial for its biological activity.

MDPC's biological activity primarily involves its interaction with specific enzymes or cellular processes:

  • Fungicidal Activity : MDPC is believed to inhibit key enzymes essential for fungal growth, disrupting metabolic pathways critical for survival. This mechanism is similar to that of other carbamate pesticides, which often target acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal cellular functions in pests.

Biological Activity Studies

Research has highlighted MDPC's antifungal properties through various studies:

  • Antifungal Efficacy :
    • MDPC has shown significant activity against several fungal pathogens, making it a candidate for agricultural fungicides. Its effectiveness is attributed to its ability to interfere with the synthesis of essential biomolecules within fungal cells.
  • Chiral Separations :
    • The compound's chiral properties have been exploited in analytical chemistry for separating enantiomers using polysaccharide-based chiral chromatography media. Studies indicate that MDPC can enhance resolution in the separation processes, demonstrating its utility beyond fungicidal applications .

Case Studies and Research Findings

StudyFocusFindings
Zheng et al. (2003)Synthesis and ApplicationsReported the synthesis of MDPC and its application in organic chemistry as a versatile intermediate .
EPA HERO (2009)EnantioseparationDemonstrated effective separation of 4C-substituted pyrrolidin-2-one derivatives using MDPC-based chiral selectors .
BenchChem (2024)Biological ActivityHighlighted ongoing research into MDPC's antimicrobial and antifungal properties.

Comparative Analysis with Similar Compounds

MDPC shares similarities with other carbamate compounds but exhibits unique features due to its specific substitution pattern:

Compound NameStructureBiological Activity
Methyl 4-chlorophenylcarbamateDifferent chlorination patternModerate fungicidal activity
Methyl 3,5-dichlorophenylcarbamateSimilar structure with different positionsEnhanced antifungal properties
Ethyl 2,6-dichlorophenylcarbamateDifferent alkyl chainNotable insecticidal activity

The dichloro substitution pattern significantly influences the biological reactivity and efficacy of these compounds.

Properties

CAS No.

51422-78-7

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-4-5(9)2-3-6(7)10/h2-4H,1H3,(H,11,12)

InChI Key

TXBKUCFNWHGXCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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